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Compound Name: Chelidonic acid

Cat. No.: B181531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chelidonic
acid (4-Oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring heterocyclic organic acid
with significant therapeutic potential.[1] This document outlines the characteristic nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,
complete with detailed experimental protocols for data acquisition. The information presented
serves as a crucial reference for the identification, characterization, and quality control of
chelidonic acid in research and development settings.

The spectroscopic signature of a pure chemical compound is definitive and identical regardless
of its origin, be it natural extraction or chemical synthesis.[2] Any variations observed between
samples would indicate the presence of impurities derived from their respective isolation or
manufacturing processes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-de).

1H NMR Data

The *H NMR spectrum of Chelidonic acid in DMSO-ds exhibits a characteristic signal for the
vinyl protons on the pyran ring. The acidic protons of the two carboxylic acid groups are also
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observable, though their chemical shift can be broad and variable depending on sample
concentration and residual water content.

Table 1: *H NMR Spectroscopic Data of Chelidonic Acid

Proton Assignment Chemical Shift (8) [ppm] Multiplicity
H-3, H-5 ~6.97 Singlet (s)
-COOH Broad signal Singlet (br s)

Data sourced from publicly available spectral databases.[3]

13C NMR Data

The proton-decoupled 3C NMR spectrum provides a distinct fingerprint based on the carbon
framework of the molecule.

Table 2: 13C NMR Spectroscopic Data of Chelidonic Acid

Carbon Assignment Chemical Shift (d) [ppm]
C-2,C-6 150.9
C-3,C-5 118.8
C-4 (C=0) 179.8
-COOH 165.2

Data sourced from publicly available spectral databases.[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

o Accurately weigh approximately 5-10 mg of the Chelidonic acid sample.
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» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de) in a clean, dry NMR tube.

e Ensure complete dissolution, using gentle vortexing if necessary.
1H NMR Acquisition Parameters (400 MHz Spectrometer):

e Pulse Program: Standard single-pulse (zg30)

o Spectral Width: 0-16 ppm

e Number of Scans: 16-64 (adjust based on concentration)

¢ Relaxation Delay (d1): 1-5 seconds

e Temperature: 298 K

13C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
e Spectral Width: 0-200 ppm

e Number of Scans: 1024-4096 (to achieve adequate signal-to-noise for the low natural
abundance of 13C)

o Relaxation Delay (d1): 2-5 seconds

e Temperature: 298 K

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform phase and baseline corrections.

o Reference the spectrum to the residual solvent peak of DMSO-ds (0 = 2.50 ppm for *H NMR,;
0 = 39.5 ppm for 3C NMR).
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 Integrate the signals in the *H NMR spectrum and identify the chemical shifts in both *H and
13C spectra.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups
present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of Chelidonic acid, typically acquired using a potassium bromide (KBr) pellet,
shows characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups.

Table 3: FTIR Spectroscopic Data of Chelidonic Acid (KBr Pellet)

Wavenumber (cm~12) Vibration Type Functional Group
3200-2500 (broad) O-H stretch Carboxylic Acid
~1730 C=0 stretch Carboxylic Acid
~1680 C=0 stretch Ketone (y-pyrone)
~1620 C=C stretch Alkene (pyran ring)

Ether (pyran ring) / Carboxylic
Acid

~1250 C-O stretch

Note: These are characteristic ranges. Actual peak positions may vary slightly.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

o Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove any
residual moisture.
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o In an agate mortar, grind 1-2 mg of the Chelidonic acid sample with approximately 100-
200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.

e Pellet Formation:
o Transfer the powder mixture into a pellet die.

o Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a thin, transparent, or translucent pellet.

o Data Acquisition:

o Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Record the spectrum, typically over a range of 4000-400 cm~1, acquiring a sufficient
number of scans (e.g., 16-32) for a good signal-to-noise ratio.

o Acquire a background spectrum of the empty spectrometer to subtract from the sample
spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems like the y-pyrone ring in Chelidonic acid.

UV-Vis Absorption Data

When dissolved in a suitable solvent like methanol, Chelidonic acid exhibits distinct
absorption maxima (Amax) in the ultraviolet region.

Table 4: UV-Vis Spectroscopic Data of Chelidonic Acid in Methanol
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Wavelength Maximum (Amax)

273 nm

224 nm

196 nm

Data sourced from analysis of plant extracts containing Chelidonic acid.

Experimental Protocol for UV-Vis Spectroscopy

¢ Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is
transparent in the wavelength range of interest (e.g., methanol, ethanol, or water).

e Sample Preparation:

o Prepare a stock solution of Chelidonic acid of a known concentration (e.g., 1 mg/mL) in

the chosen solvent.

o Prepare a series of dilutions from the stock solution to a concentration range that gives
absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0

Absorbance Units).
o Data Acquisition:

o Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve

as a blank (reference).
o Fill a second, matched quartz cuvette with the sample solution.

o Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s)
of maximum absorbance (Amax).

o For quantitative analysis, measure the absorbance of the standard and sample solutions
at the determined Amax.

Integrated Spectroscopic Analysis Workflow
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The comprehensive characterization of Chelidonic acid relies on the integration of data from
multiple spectroscopic techniques. The following workflow illustrates the logical progression
from sample preparation to structural confirmation.

Sample Preparation

Chelidonic Acid Sample
(Natural or Synthetic)
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General workflow for the spectroscopic analysis of Chelidonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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